

SC144: A Preclinical Technical Guide to a First-in-Class gp130 Inhibitor

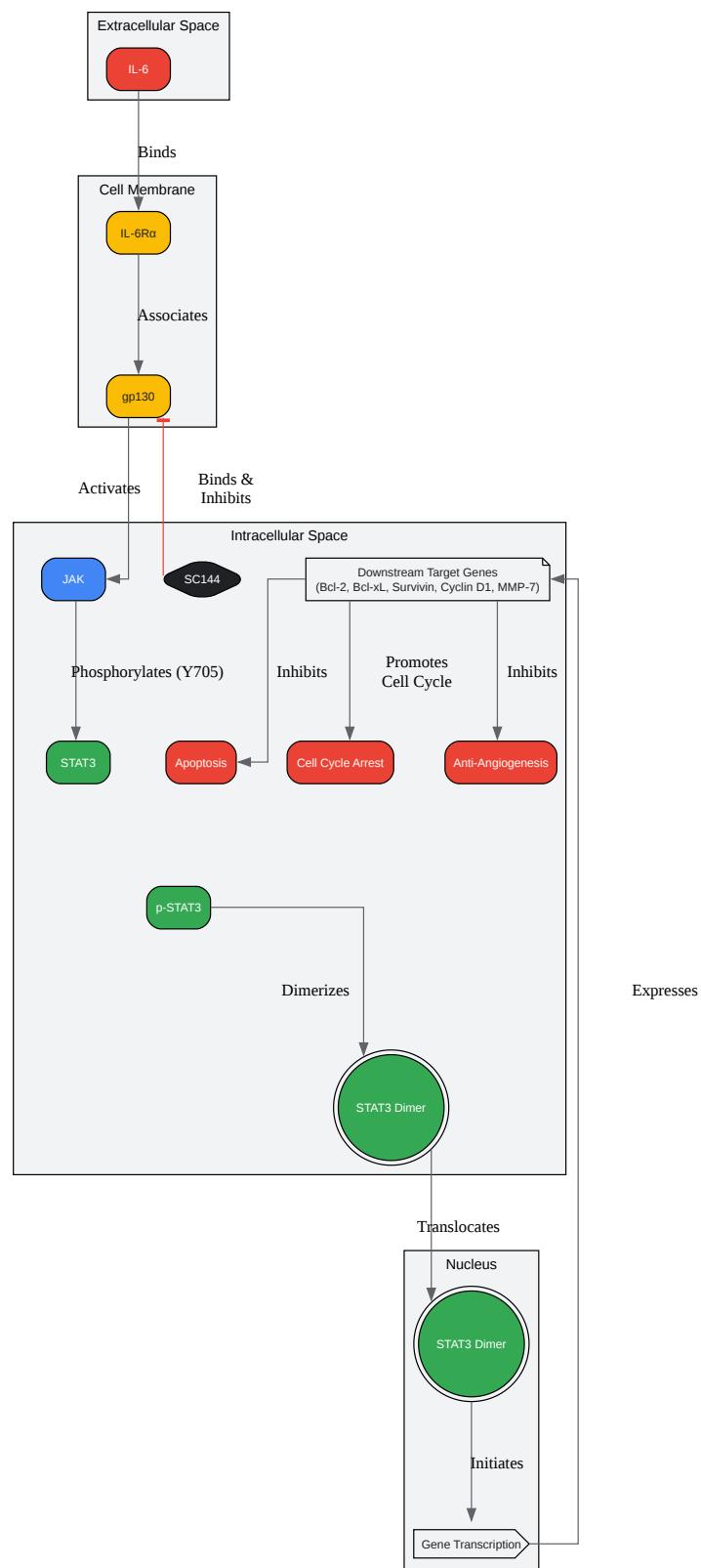
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SC144

Cat. No.: B2953520

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies and findings for **SC144**, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). **SC144** has demonstrated significant anti-tumor activity in a range of cancer models by targeting the gp130/STAT3 signaling pathway, a critical axis in cancer progression and drug resistance.

Mechanism of Action

SC144 exerts its anti-cancer effects by directly binding to gp130, the common signal transducer for the interleukin-6 (IL-6) family of cytokines.^{[1][2]} This interaction induces phosphorylation of gp130 at Serine 782 (S782) and its subsequent deglycosylation.^{[1][2][3]} These events lead to the abrogation of STAT3 phosphorylation and its nuclear translocation, ultimately inhibiting the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis.^{[1][2][4]} **SC144** has been shown to selectively inhibit downstream signaling activated by gp130 ligands, such as IL-6 and leukemia inhibitory factor (LIF), without affecting signaling pathways stimulated by non-gp130 substrates like IFN- γ , SDF-1 α , or PDGF.^{[5][6]}

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **SC144** in inhibiting the gp130/STAT3 signaling pathway.

In Vitro Studies

SC144 has demonstrated potent cytotoxic effects across a panel of human cancer cell lines, including those resistant to conventional chemotherapies.

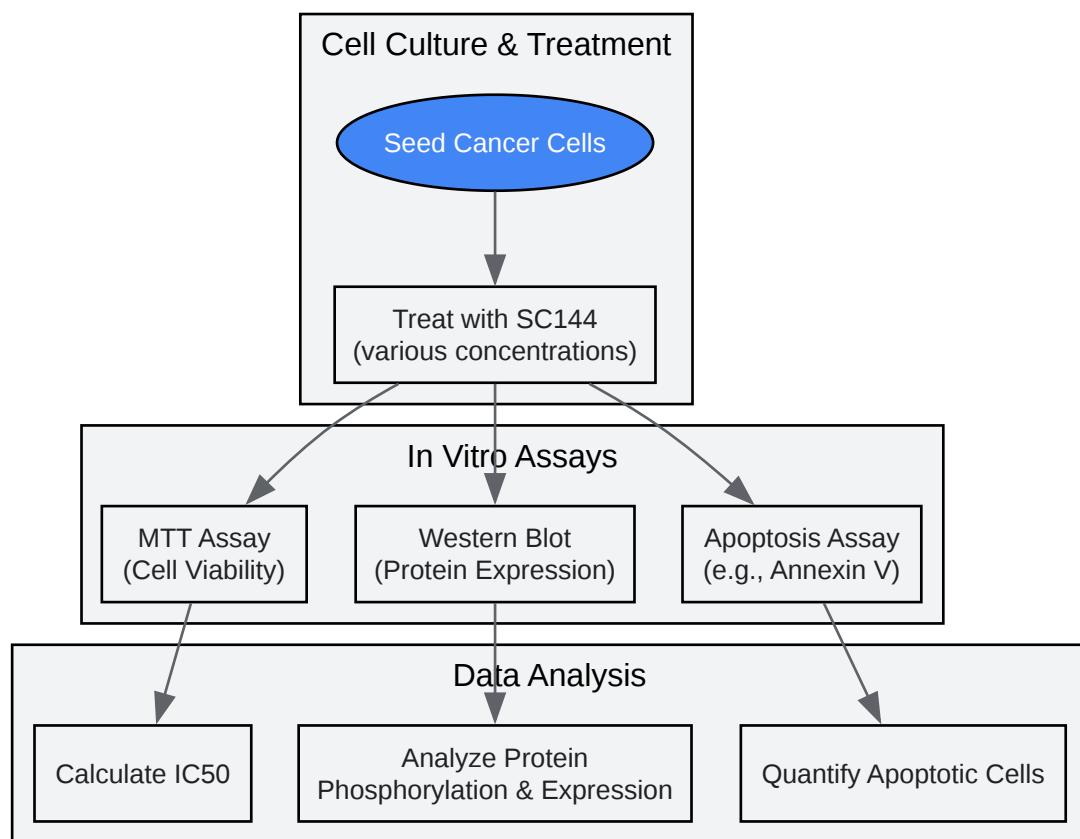
Cytotoxicity

SC144 exhibits submicromolar IC50 values in various ovarian cancer cell lines.[\[1\]](#)[\[3\]](#) Notably, it retains potency in drug-resistant cell lines, suggesting its potential to overcome chemotherapy resistance.[\[1\]](#)[\[3\]](#)

Cell Line	Cancer Type	IC50 (μM)	Reference
OVCAR-8	Ovarian	0.72	[1] [3]
OVCAR-5	Ovarian	0.49	[3]
OVCAR-3	Ovarian	0.95	[1] [3]
NCI/ADR-RES	Ovarian (Paclitaxel & Doxorubicin-resistant)	0.43	[1] [3]
HEY	Ovarian (Cisplatin-resistant)	0.88	[1] [3]
LNCap	Prostate	0.4	[3]
HCT116	Colorectal	0.6	[3]
HT29	Colorectal	0.9	[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)


- Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
- Drug Treatment: Cells were treated with various concentrations of **SC144** for 72 hours.

- MTT Addition: 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
- Solubilization: The medium was removed, and 150 μ L of DMSO was added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Western Blot Analysis

- Cell Lysis: Cells treated with **SC144** were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration was determined using the BCA protein assay.
- Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-gp130 (S782), total gp130, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

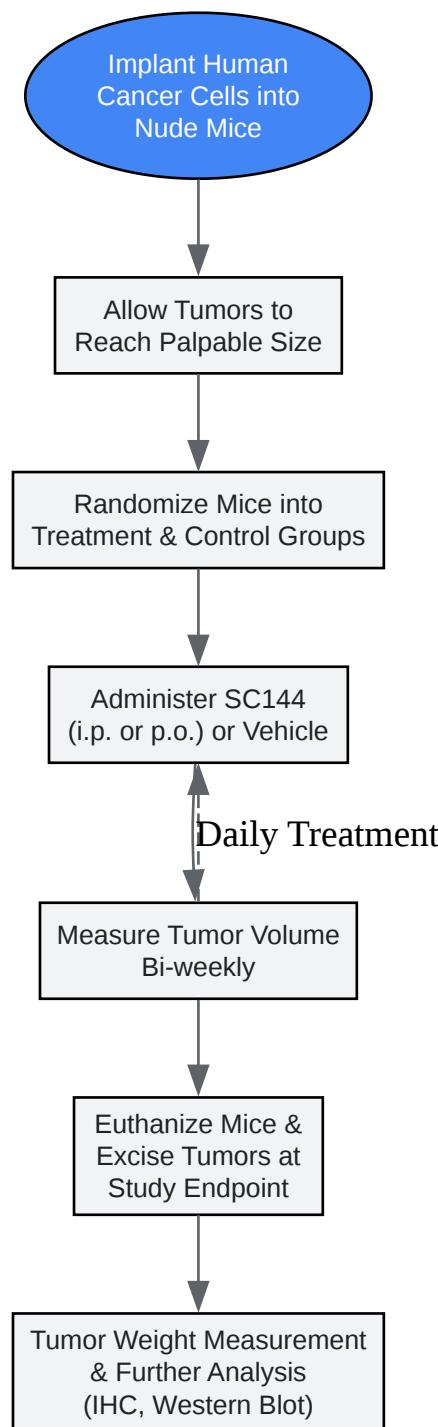
Caption: General experimental workflow for in vitro studies of **SC144**.

In Vivo Studies

SC144 has demonstrated significant anti-tumor efficacy in various mouse xenograft models with both intraperitoneal (i.p.) and oral (p.o.) administration.

Tumor Growth Inhibition

In a human ovarian cancer xenograft model using OVCAR-8 cells, **SC144** treatment resulted in substantial tumor growth inhibition.


Animal Model	Treatment	Dosing Schedule	Tumor Growth Inhibition	Reference
Ovarian Cancer Xenograft (OVCAR-8)	10 mg/kg SC144 (i.p.)	Daily for 58 days	~73%	[1] [3]
Ovarian Cancer Xenograft (OVCAR-8)	100 mg/kg SC144 (p.o.)	Daily for 35 days	82% smaller tumor volume than control	[1] [3]
Breast Cancer Xenograft (MDA-MB-435)	4 mg/kg SC144 (i.p.)	Daily for 15 days	60%	[7]

Experimental Protocols

Human Tumor Xenograft Model

- Animal Model: Female athymic nude mice (4-6 weeks old) were used.
- Tumor Cell Implantation: 1×10^6 to 10×10^6 human cancer cells (e.g., OVCAR-8) in a 1:1 mixture of media and Matrigel were subcutaneously injected into the flank of each mouse.
- Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). Mice were then randomly assigned to treatment and control groups.
- Drug Administration: **SC144** was administered daily via intraperitoneal injection or oral gavage at the specified doses. The vehicle control group received the corresponding solvent.
- Tumor Measurement: Tumor volume was measured bi-weekly using calipers and calculated using the formula: $(\text{length} \times \text{width}^2)/2$.
- Endpoint and Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blotting).

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for in vivo xenograft studies of **SC144**.

Downstream Effects and Biomarkers

Treatment with **SC144** leads to several downstream cellular effects that contribute to its anti-tumor activity. These effects also present potential biomarkers for assessing treatment response.

- Apoptosis: **SC144** induces apoptosis in human ovarian cancer cells.[[1](#)]
- Cell Cycle Arrest: The compound causes cell cycle arrest, contributing to its anti-proliferative effects.[[1](#)]
- Anti-Angiogenesis: Inhibition of the STAT3 pathway by **SC144** leads to anti-angiogenic effects.[[1](#)]
- Downregulation of STAT3 Target Genes: **SC144** treatment results in the decreased expression of several STAT3-regulated proteins, including Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[[4](#)][[6](#)] These proteins could serve as pharmacodynamic biomarkers.

Synergy with Other Agents

Preclinical studies have shown that **SC144** can act synergistically with conventional chemotherapeutic agents. For example, it has shown synergism with 5-fluorouracil and oxaliplatin in colorectal cancer cells and with paclitaxel in breast cancer cells.[[8](#)] This suggests that **SC144** could be a valuable component of combination therapies.

Conclusion

The preclinical data for **SC144** strongly support its development as a novel anti-cancer agent. Its unique mechanism of action, targeting the gp130/STAT3 signaling axis, provides a therapeutic strategy for cancers dependent on this pathway. The potent *in vitro* and *in vivo* efficacy, including activity against drug-resistant models, and the potential for synergistic combinations with existing chemotherapies, highlight the promising clinical potential of **SC144**. Further investigation into its clinical safety and efficacy is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. gp130 as a novel therapeutic target in ovarian cancer - Nouri Neamati [grantome.com]
- 5. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 6. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SC144: A Preclinical Technical Guide to a First-in-Class gp130 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2953520#sc144-preclinical-studies-and-findings>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com